molecular formula C13H20N4O2S2 B2396601 N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415511-98-5

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2396601
CAS No.: 2415511-98-5
M. Wt: 328.45
InChI Key: LCPGFZXJIPSYHL-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S2/c18-21(19,11-3-4-11)16-10-5-7-17(8-6-10)13-14-12(15-20-13)9-1-2-9/h9-11,16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPGFZXJIPSYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide involves multiple steps. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride to form the thiadiazole ring . The piperidine and cyclopropanesulfonamide moieties are then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

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